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Cat. No.: B8630978 Get Quote

Technical Support Center: BMS-986143 Efficacy
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals investigating the

efficacy of the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986143.

Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for BMS-986143?

A1: BMS-986143 is an orally active, potent, and selective reversible inhibitor of Bruton's

tyrosine kinase (BTK).[1][2][3] BTK is a key enzyme in the B-cell receptor (BCR) signaling

pathway, which is crucial for B-cell proliferation, differentiation, and survival.[4] By inhibiting

BTK, BMS-986143 is expected to modulate B-cell activity and downstream inflammatory

processes, making it a therapeutic candidate for autoimmune diseases like rheumatoid arthritis

(RA).[3][4][5]

Q2: Why was BMS-986143 expected to be effective in treating rheumatoid arthritis based on

preclinical data?

A2: Preclinical studies in animal models of rheumatoid arthritis demonstrated significant

efficacy. In both collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA)

mouse models, BMS-986142 (an alternative name for BMS-986143) showed dose-dependent

reductions in clinical scores, inflammation, and bone resorption.[3][5] The drug was effective
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both as a monotherapy and in combination with standard-of-care agents like methotrexate.[3]

[5] These promising results in models representing key aspects of RA pathology supported its

progression into clinical trials.[5]

Q3: What were the outcomes of the Phase 2 clinical trial for BMS-986142 in rheumatoid

arthritis patients?

A3: A Phase 2, randomized, double-blind, placebo-controlled study (NCT02638948) in patients

with moderate-to-severe rheumatoid arthritis who had an inadequate response to methotrexate

did not meet its co-primary endpoints for efficacy.[6][7] There was no statistically significant

improvement in the American College of Rheumatology 20% (ACR20) and 70% (ACR70)

response rates at week 12 for patients receiving BMS-986142 compared to placebo.[6]

Additionally, the highest dose group (350 mg) was discontinued due to elevated liver enzymes

without a corresponding benefit.[6] The study concluded that further investigation of BMS-

986142 for rheumatoid arthritis is not warranted.[6][7]

Q4: What are the potential reasons for the discrepancy between preclinical success and clinical

failure of BMS-986143?

A4: The lack of efficacy in humans despite promising preclinical data is a common challenge in

drug development, with approximately 90% of clinical drug development failing.[8][9] Several

factors could have contributed to the clinical failure of BMS-986143:

Species-Specific Differences: The pathophysiology of rheumatoid arthritis in humans is more

complex than in induced rodent models. The reliance of the disease on BTK signaling may

differ between mice and humans.

Inadequate Target Engagement or Drug Exposure at the Site of Inflammation: While the drug

showed good pharmacokinetic and pharmacodynamic profiles in healthy volunteers, it's

possible that in RA patients, the drug did not reach or sustain sufficient concentrations in the

inflamed synovial tissue to achieve a therapeutic effect.[6][10] The publication on the phase

2 trial suggests that the adequacy of drug distribution to inflammation sites is a key area for

further research.[6]

Complexity of Human Disease and Patient Heterogeneity: Rheumatoid arthritis is a

heterogeneous disease with varying underlying molecular drivers. It's possible that BTK
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inhibition is only effective in a specific subset of patients that were not specifically selected

for in the clinical trial.

Off-Target Effects or Unforeseen Toxicity: The discontinuation of the high-dose arm due to

liver enzyme elevation points to potential safety and tolerability issues that could limit

achieving therapeutically effective doses.[6]

Insufficient Duration of Treatment: The 12-week duration of the Phase 2 trial might have

been too short to observe the full therapeutic potential of modulating B-cell pathways in a

chronic disease like rheumatoid arthritis.[6]

Troubleshooting Guide for BTK Inhibitor Efficacy
Studies
This guide is intended to help researchers troubleshoot experiments and consider potential

pitfalls when investigating the efficacy of BTK inhibitors like BMS-986143.
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Issue Potential Cause Troubleshooting Steps

Lack of efficacy in in vivo

models
Inadequate drug exposure

- Perform pharmacokinetic

(PK) studies to confirm plasma

and tissue concentrations. -

Optimize dosing regimen (dose

and frequency) based on

PK/PD modeling.

Poor target engagement

- Develop and validate a

pharmacodynamic (PD)

biomarker assay (e.g., pBTK

levels in target cells) to confirm

BTK inhibition in vivo. -

Correlate target engagement

with efficacy outcomes.

Model selection

- Ensure the chosen animal

model is relevant to the

specific mechanism of action.

For BTK inhibitors, models with

strong B-cell and Fc receptor

involvement are critical.[4][5] -

Consider using multiple

models to assess efficacy

across different pathological

features.

Discrepancy between in vitro

potency and in vivo efficacy
Poor drug-like properties

- Evaluate metabolic stability,

solubility, and permeability. -

Assess potential for high

plasma protein binding, which

can limit free drug

concentration.

Off-target effects

- Profile the inhibitor against a

broad panel of kinases and

other potential off-targets to

understand its selectivity.
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Variability in experimental

results

Inconsistent experimental

procedures

- Standardize all protocols,

including drug formulation and

administration, animal

handling, and endpoint

assessment.

Biological variability

- Increase sample size to

ensure sufficient statistical

power. - Consider the genetic

background and microbiome of

the animals, as these can

influence immune responses.

Quantitative Data Summary
Table 1: Preclinical In Vitro Potency of BMS-986143

Assay IC50

BTK (biochemical assay) 0.26 nM

Ramos Cellular Assay (pBTK) 6.9 ± 3.4 nM

Human Whole Blood Assay (pBTK) 25 ± 19 nM

FcεRI-driven CD63 expression (human whole

blood)
54 nM

Ramos B-cell Calcium Flux 7 ± 3 nM

Human Peripheral B-cell Proliferation 1 ± 0.4 nM

CD86 Expression in Peripheral B-cells 1 ± 0.5 nM

TNFα from human PBMC 2 nM

Source: MedchemExpress.com[1]

Table 2: Phase 2 Clinical Trial Efficacy Results (Week 12)
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Endpoint Placebo (n=75)
BMS-986142 100

mg (n=73)

BMS-986142 200

mg (n=73)

ACR20 Response 31% (23 patients) 36% (26 patients) 42% (31 patients)

ACR70 Response 4% (3 patients) 4% (3 patients) 10% (7 patients)

Source: The Lancet

Rheumatology[6]

Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model

This model is widely used to study the pathology of rheumatoid arthritis and to evaluate

potential therapeutics.

Immunization: Male DBA/1 mice are immunized intradermally at the base of the tail with an

emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

Booster: A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant

(IFA) is administered 21 days after the primary immunization.

Treatment: Prophylactic administration of the test compound (e.g., BMS-986142) or vehicle

is typically initiated before the onset of clinical signs of arthritis. For a therapeutic regimen,

dosing begins after the booster injection when disease is established.[5]

Clinical Scoring: Mice are monitored several times a week for signs of arthritis in their paws.

Each paw is scored on a scale of 0-4 based on the severity of erythema and swelling. The

scores for all four paws are summed for a total clinical score per animal.[5]

Histopathology: At the end of the study, joints are collected, fixed, decalcified, and embedded

in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation,

pannus formation, and bone erosion.[5]

Pharmacodynamic Assessment of BTK Occupancy
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This protocol describes a method to assess the functional effect of a BTK inhibitor on its target

pathway in whole blood.[4]

Sample Collection: Collect whole blood samples from subjects at various time points before

and after drug administration.

Ex Vivo Stimulation: Stimulate the whole blood ex vivo with an anti-IgD-dextran antibody to

activate B-cell receptor signaling. A non-stimulated sample serves as a negative control.

Incubation: Incubate the samples for a defined period (e.g., 24 hours) at 37°C.

Staining: Fix the cells and stain for B-cell markers (e.g., CD20) and an activation marker

(e.g., CD69).

Flow Cytometry: Quantify the expression of the activation marker on the B-cell population

using standardized flow cytometry.

Analysis: The inhibition of the activation marker expression in the stimulated samples from

treated subjects compared to pre-dose samples indicates the pharmacodynamic activity of

the BTK inhibitor.

Visualizations
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Caption: Simplified BTK signaling pathway and the point of inhibition by BMS-986143.
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Caption: A logical workflow for troubleshooting the lack of in vivo efficacy of a drug candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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